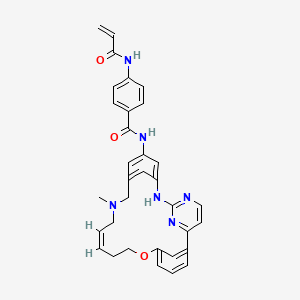
Cdk7-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk7-IN-25 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. It forms part of the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases, thereby promoting cell cycle progression. CDK7 also plays a role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. Due to its dual role in cell cycle regulation and transcription, CDK7 is an attractive target for cancer therapy, and inhibitors like this compound have shown promise in preclinical studies .
Vorbereitungsmethoden
The synthesis of Cdk7-IN-25 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency against CDK7. Reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the desired transformations. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Analyse Chemischer Reaktionen
Cdk7-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce or replace functional groups. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. .
Wissenschaftliche Forschungsanwendungen
Cdk7-IN-25 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDK7 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CDK7 inhibition on cell cycle progression and transcription.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, especially those with dysregulated CDK7 activity.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDK7 inhibitors
Wirkmechanismus
Cdk7-IN-25 exerts its effects by binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including other cyclin-dependent kinases and RNA polymerase II. As a result, cell cycle progression is halted, and transcription is disrupted. The molecular targets and pathways involved include the CDK-activating kinase complex and the transcription factor IIH complex .
Vergleich Mit ähnlichen Verbindungen
Cdk7-IN-25 is compared with other CDK7 inhibitors such as SY-1365, SY-5609, and CT7001. These compounds share a similar mechanism of action but differ in their selectivity profiles and potency. For example, SY-1365 and SY-5609 have shown efficacy in preclinical models of cancer, while CT7001 has progressed to clinical trials. The uniqueness of this compound lies in its specific structural features that confer high selectivity for CDK7 over other cyclin-dependent kinases .
Similar Compounds
- SY-1365
- SY-5609
- CT7001
Eigenschaften
Molekularformel |
C33H32N6O3 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
N-[(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C33H32N6O3/c1-3-31(40)35-26-12-10-24(11-13-26)32(41)36-27-18-23-19-28(21-27)37-33-34-15-14-30(38-33)25-8-7-9-29(20-25)42-17-6-4-5-16-39(2)22-23/h3-5,7-15,18-21H,1,6,16-17,22H2,2H3,(H,35,40)(H,36,41)(H,34,37,38)/b5-4+ |
InChI-Schlüssel |
PVRJKFUTSFKLDZ-SNAWJCMRSA-N |
Isomerische SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Kanonische SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


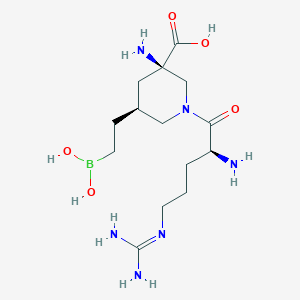
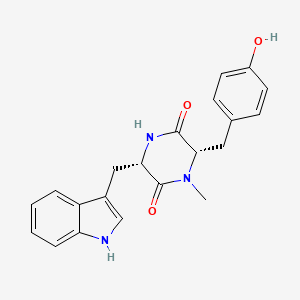
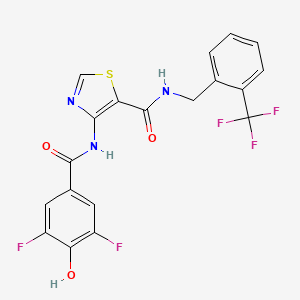
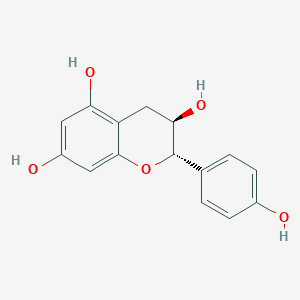
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
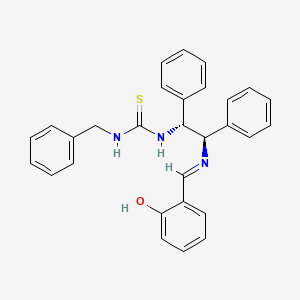
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
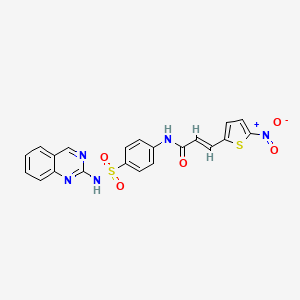
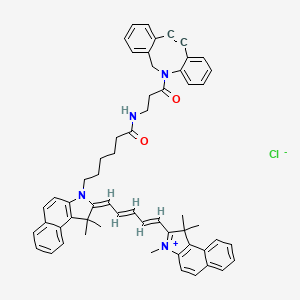
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
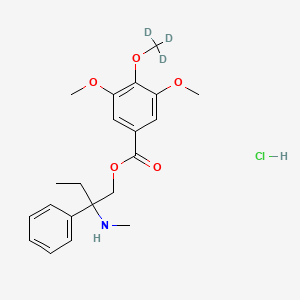
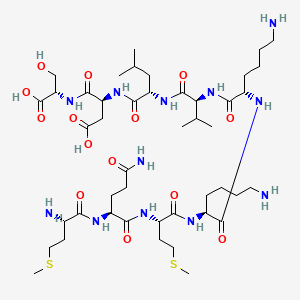
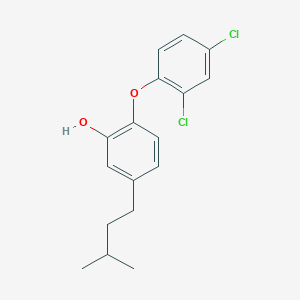
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)
